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molecular formula C15H12N2O5 B8316152 Methyl-3-(p-nitrophenylcarbamoyl)benzoate

Methyl-3-(p-nitrophenylcarbamoyl)benzoate

Cat. No. B8316152
M. Wt: 300.27 g/mol
InChI Key: VCBPCYLIRVAQOU-UHFFFAOYSA-N
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Patent
US04851562

Procedure details

In a 1-liter 3-necked flask fitted with an inlet tube for nitrogen, a magnetic stirrer, a dropping funnel and a thermometer there were introduced 76 g (0.5 moles) of p-nitroaniline in 600 ml of dimethylacetamide and 80 ml of pyridine. (Both solvents had previously been dried over a molecular sieve 3A). Over a period of 45 minutes 99.2 g (0.5 moles) of 3-carbomethoxybenzoyl chloride in 100 ml of dimethylacetamide were added with stirring and cooling, care being taken that the temperature did not rise to above 15° C. In the process a yellow precipitate was formed. After all the ingredients had been added, stirring was continued for 1 more hour at 20° C. The reaction mixture was poured into 2 l of ice water, filtered, washed 6 times with water and finally with methanol. After drying at 70° C. and a pressure of 133 Pa 146 g of the envisaged product were obtained in a yield of 97%. The melting point was 206°-207.6° C. In an analogous manner there were prepared:
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
99.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:11]([C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18](Cl)=[O:19])([O:13][CH3:14])=[O:12]>CC(N(C)C)=O.N1C=CC=CC=1>[CH3:14][O:13][C:11](=[O:12])[C:15]1[CH:23]=[CH:22][CH:21]=[C:17]([C:18](=[O:19])[NH:8][C:7]2[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH:16]=1

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)N(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
99.2 g
Type
reactant
Smiles
C(=O)(OC)C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter 3-necked flask fitted with an inlet tube for nitrogen, a magnetic stirrer, a dropping funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(Both solvents had previously been dried over a molecular sieve 3A)
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
did not rise to above 15° C
CUSTOM
Type
CUSTOM
Details
In the process a yellow precipitate was formed
ADDITION
Type
ADDITION
Details
After all the ingredients had been added
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued for 1 more hour at 20° C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed 6 times with water
CUSTOM
Type
CUSTOM
Details
After drying at 70° C.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)C(NC1=CC=C(C=C1)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 146 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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